molecular formula C8H13NO3 B1267463 2-Ethyl-6-oxopiperidine-4-carboxylic acid CAS No. 38478-84-1

2-Ethyl-6-oxopiperidine-4-carboxylic acid

Cat. No. B1267463
CAS RN: 38478-84-1
M. Wt: 171.19 g/mol
InChI Key: WDCNXODZAAVYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-oxopiperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-6-oxopiperidine-4-carboxylic acid consists of a piperidine ring with a carboxylic acid moiety . The InChI code for this compound is 1S/C8H13NO3/c1-2-6-3-5 (8 (11)12)4-7 (10)9-6/h5-6H,2-4H2,1H3, (H,9,10) (H,11,12) .

Scientific Research Applications

  • Material Science and Biochemistry Applications:

    • 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 2-Ethyl-6-oxopiperidine-4-carboxylic acid, has shown effectiveness as a β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and fluorescence quencher, making it valuable in material science and biochemistry (Toniolo, Crisma & Formaggio, 1998).
  • Penicillin G Biosynthesis:

    • 6-Oxopiperidine-2-carboxylic acid (OCA), related to 2-Ethyl-6-oxopiperidine-4-carboxylic acid, can reverse the inhibition of Penicillium chrysogenum PQ-96’s penicillin G production caused by l-lysine. This suggests its potential use in enhancing antibiotic production (Kurz↦kowski et al., 1990).
  • Pharmaceutical Synthesis:

    • A compound closely related to 2-Ethyl-6-oxopiperidine-4-carboxylic acid, namely 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, plays a significant role as an intermediate in synthesizing the anticoagulant, apixaban (Wang et al., 2017).
  • Peptide Synthesis Intermediates:

    • Structures derived from 2,2,6,6-tetramethyl-4-[(benzyloxycarbonyl)amino]-1-oxypiperidine-4-carboxylic acid, related to 2-Ethyl-6-oxopiperidine-4-carboxylic acid, have been analyzed for their role as reactive intermediates in peptide synthesis. These structures are essential for understanding the peptide bond formation process (Crisma et al., 1997).
  • Antibacterial Agents Synthesis:

    • Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid, which is structurally similar to 2-Ethyl-6-oxopiperidine-4-carboxylic acid, have shown potent gastric antisecretory properties and are being explored for their antibacterial activities (Santilli et al., 1987).

properties

IUPAC Name

2-ethyl-6-oxopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCNXODZAAVYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321891
Record name MLS003171471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-oxopiperidine-4-carboxylic acid

CAS RN

38478-84-1
Record name MLS003171471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003171471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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